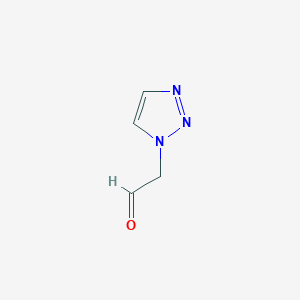

2-(1H-1,2,3-Triazol-1-yl)acetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

2-(triazol-1-yl)acetaldehyde |

InChI |

InChI=1S/C4H5N3O/c8-4-3-7-2-1-5-6-7/h1-2,4H,3H2 |

InChI Key |

ANCQJBPHZWXFJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=N1)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h 1,2,3 Triazol 1 Yl Acetaldehyde and Its Precursors

Strategies for the Construction of the 1H-1,2,3-Triazole Ring System

The formation of the 1,2,3-triazole ring is a cornerstone of modern heterocyclic chemistry, with several powerful methods available to synthetic chemists. These methods offer varying degrees of regioselectivity, efficiency, and substrate scope.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely utilized method for the synthesis of 1,2,3-triazoles. clockss.orgyoutube.comekb.egresearchgate.net Independently developed by the groups of Meldal and Sharpless, this reaction is the quintessential "click chemistry" reaction, prized for its reliability, mild reaction conditions, and high yields. scielo.brorganic-chemistry.org A key feature of the CuAAC is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles when a terminal alkyne is used. clockss.orgyoutube.comscielo.br

The reaction is typically catalyzed by a Cu(I) source, which can be added directly as a salt (e.g., CuI, CuBr) or generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. researchgate.netresearchgate.net The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner to form the triazole ring. researchgate.net This catalytic cycle is significantly faster than the uncatalyzed thermal reaction, with rate accelerations of up to 10⁷ reported. researchgate.net The robustness of the CuAAC allows it to proceed in a variety of solvents, including aqueous media, and it is tolerant of a wide array of functional groups. nih.govrsc.org

For the synthesis of a 1-substituted triazole like the target compound, the CuAAC would involve the reaction of an azide bearing the acetaldehyde (B116499) precursor with acetylene (B1199291) gas or a surrogate. nih.gov

| Catalyst System | Reducing Agent (if any) | Solvent(s) | Temperature | Regioselectivity | Ref. |

| CuI | None | Various (e.g., DMF, CH₂Cl₂) | Room Temp. | 1,4-disubstituted | nih.gov |

| CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O, EtOH/H₂O | Room Temp. | 1,4-disubstituted | researchgate.netnih.gov |

| Cu₂O Nanoparticles | None | Water | Room Temp. | 1,4-disubstituted | researchgate.net |

| CuNPs on Nanocellulose | None | Glycerol | 80 °C | 1,4-disubstituted | rsc.org |

As a powerful complement to the CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct route to the opposite regioisomer: 1,5-disubstituted 1,2,3-triazoles. mdpi.comresearchgate.net This method, often employing pentamethylcyclopentadienyl ruthenium chloride complexes like [Cp*RuCl], is highly effective for the reaction of terminal alkynes and organic azides. organic-chemistry.orgorganic-chemistry.org

Unlike the copper-catalyzed variant, the proposed mechanism for RuAAC does not involve a metal acetylide intermediate. Instead, it is believed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling. organic-chemistry.orgorganic-chemistry.org This intermediate then undergoes reductive elimination to furnish the 1,5-triazole product. organic-chemistry.org A significant advantage of the RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.org The reaction is compatible with various aprotic solvents such as dichloroethane, toluene, and DMF. mdpi.com

While copper and ruthenium catalysts are the most common, other transition metals, including iridium, rhodium, gold, and silver, have also been explored for mediating azide-alkyne cycloadditions, though they are less frequently used. chempedia.info

| Catalyst | Typical Substrates | Solvent | Temperature | Regioselectivity | Ref. |

| CpRuCl(PPh₃)₂ | Terminal & Internal Alkynes | Benzene, THF | Reflux, 60 °C | 1,5-disubstituted (from terminal) | organic-chemistry.orgnih.gov |

| CpRuCl(COD) | Terminal & Internal Alkynes | Dichloroethane | 45 °C | 1,5-disubstituted (from terminal) | organic-chemistry.orgmdpi.com |

Concerns about the potential cytotoxicity of residual metal catalysts have spurred the development of organocatalytic and metal-free alternatives for 1,2,3-triazole synthesis. nih.gov These methods avoid transition metals entirely, relying on small organic molecules to catalyze the cycloaddition or using alternative reaction pathways.

One prominent strategy involves the reaction of ketones with azides, mediated by an enamine or enolate intermediate. mdpi.comnih.gov For instance, proline and its derivatives can catalyze the [3+2] cycloaddition between ketones and azides to form highly substituted triazoles. nih.gov Other approaches utilize strong organic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) to generate enolates from activated carbonyl compounds, which then undergo cycloaddition with azides. mdpi.comrsc.org

Completely metal- and azide-free routes have also been developed. researchgate.net One such approach enables the direct synthesis of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and an azide-surrogate like 4-nitrophenyl azide via an organocascade process. Other methods construct the triazole ring from precursors like tosylhydrazones and amines, completely circumventing the use of potentially hazardous azides. researchgate.net These reactions often proceed under mild conditions and offer unique pathways to functionalized triazoles that may be inaccessible through traditional cycloadditions.

The parent reaction for azide-alkyne cycloadditions is the thermal Huisgen 1,3-dipolar cycloaddition. researchgate.net This reaction, discovered by Rolf Huisgen, involves the direct reaction of an azide (a 1,3-dipole) with an alkyne (a dipolarophile) to form the 1,2,3-triazole ring.

Beyond the classical azide-alkyne cycloaddition, various other annulation and ring-forming strategies have been devised to construct the 1,2,3-triazole core. These methods often utilize different starting materials and can provide access to unique substitution patterns.

For example, N-sulfonyl-1,2,3-triazoles can be used as precursors to Rh(II)-azavinylcarbenes. These reactive intermediates can undergo [3+2] cycloaddition reactions with a variety of partners, including aldehydes, to form other heterocyclic systems, demonstrating the reactivity of the pre-formed triazole ring. Other strategies build the triazole ring from non-azide and non-alkyne precursors. Reactions involving diazo compounds and carbodiimides have been developed to create 5-amino-1,2,3-triazoles under transition-metal-free conditions. Similarly, methods using hydrazones as key starting materials provide azide-free routes to the triazole core. These alternative pathways highlight the synthetic versatility available for accessing the 1,2,3-triazole scaffold.

Introduction of the Acetaldehyde Moiety via Precursor Chemistry

The direct synthesis or handling of 2-(1H-1,2,3-triazol-1-yl)acetaldehyde is complicated by the high reactivity of the aldehyde functional group, which is prone to self-condensation and oxidation. Therefore, synthetic strategies universally rely on the use of a protected aldehyde precursor, most commonly an acetal (B89532), which is deprotected in the final step of the synthesis.

A primary and effective strategy is the N-alkylation of the pre-formed 1H-1,2,3-triazole ring with a haloacetaldehyde acetal. A well-established reagent for this purpose is 2-bromoacetaldehyde diethyl acetal. The reaction involves the deprotonation of 1H-1,2,3-triazole with a suitable base, such as potassium carbonate or cesium carbonate, to form the triazolide anion. mdpi.com This anion then acts as a nucleophile, displacing the bromide from 2-bromoacetaldehyde diethyl acetal to form 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole. This alkylation proceeds selectively at the N-1 position under appropriate conditions. A similar S-alkylation of a 1,2,4-triazole-3-thiol with this reagent has been demonstrated to proceed in high yield. The final step is the acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde, yielding the target compound. researchgate.net

An alternative approach involves incorporating the protected aldehyde moiety into one of the precursors used in a cycloaddition reaction. For instance, azidoacetaldehyde diethyl acetal could be synthesized and then reacted with acetylene in a CuAAC reaction to form the N-1 substituted triazole acetal directly. This route builds the complete carbon skeleton in the key ring-forming step.

A third strategy involves post-cycloaddition modification. One could perform a CuAAC reaction using an azide and an alkyne that contains a precursor functional group, such as a vinyl group or a 1,2-diol. For example, reacting an azide with 3,4-dihydroxy-1-butyne would yield a triazole with a diol side chain. Subsequent oxidative cleavage of this diol using a reagent like sodium periodate (B1199274) would furnish the desired aldehyde. Another possibility is the controlled oxidation of 2-(1H-1,2,3-triazol-1-yl)ethanol, which itself can be synthesized by alkylating 1H-1,2,3-triazole with 2-bromoethanol. Standard oxidation methods could then be employed to convert the primary alcohol to the aldehyde.

In all cases, the use of a stable, protected precursor like an acetal is the key enabling step for the successful synthesis and isolation of this compound.

Acetal Deprotection Strategies to Generate the Aldehyde Functionality

The generation of the aldehyde functionality in this compound is commonly achieved through the deprotection of its acetal precursors, such as 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole.

Acid-catalyzed hydrolysis is a standard method for converting acetals to their corresponding aldehydes. osti.govscispace.comuu.nliaea.org The reaction mechanism typically involves protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form an oxonium ion. Subsequent attack by water and deprotonation yields the aldehyde and a second molecule of alcohol.

In the context of triazole-containing acetals, various acidic conditions have been explored. While strong Brønsted acids and Lewis acids are often employed for acetal deprotection, their efficacy can be influenced by the specific substrate. researchgate.net For instance, the deprotection of a similar compound, 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole, was attempted with several acids, including formic acid, which resulted in partial conversion. mdpi.comresearchgate.net

The choice of deprotection conditions is critical to ensure the selective cleavage of the acetal group without affecting other sensitive functional groups within the molecule. Research into the deprotection of a related S-alkylated 1,2,4-triazole (B32235) acetal investigated a range of reagents and conditions. researchgate.netresearchgate.net

The study revealed that catalytic amounts of certain Lewis acids and strong Brønsted acids were ineffective for the deprotection of the specific diethyl acetal tested. researchgate.net This highlights the substrate-dependent nature of these reactions and the need for careful optimization. Milder and more selective methods are often sought to avoid unwanted side reactions. One such approach involves the use of reagents like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride under solvent-free conditions, which has been shown to be effective for the deprotection of various acetals. nih.gov

Table 1: Investigated Methods for Acetal Deprotection of a Related Triazole Acetal

| Entry | Reagent/Conditions | Conversion (%) |

|---|---|---|

| 1 | Formic acid (98%) | 47 |

| 2 | Acetic acid (80%) | 20 |

| 3 | Trifluoroacetic acid | Not specified |

| 4 | DIBAL-H | Not observed |

| 5 | ZrCl4 | Not observed |

| 6 | H2SO4 (conc.) | Not observed |

| 7 | HCl (conc.) | Not observed |

| 8 | p-Toluenesulfonic acid | Not observed |

Data adapted from a study on 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole. researchgate.netresearchgate.net

Strategies for Direct Attachment of Acetaldehyde Synthons to Triazole Nucleophiles

An alternative synthetic strategy involves the direct attachment of an acetaldehyde synthon to a triazole nucleophile. This is often achieved by reacting the triazole with a haloacetal, such as 2-bromo-1,1-diethoxyethane. For example, the synthesis of 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole-3-thiol was accomplished by S-alkylation with 2-bromo-1,1-diethoxyethane in the presence of cesium carbonate. mdpi.comresearchgate.net Similarly, the alkylation of 1H-1,2,3-triazole with haloacetophenones has been used to synthesize precursors for more complex triazole derivatives. nih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful method for constructing the 1,2,3-triazole ring system, which can be adapted to incorporate the desired acetaldehyde functionality or its protected precursor. researchgate.net

Optimization of Reaction Conditions for Synthesis Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound and its precursors are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and base.

For the alkylation of triazoles, the choice of base and solvent can significantly impact the regioselectivity of the reaction (i.e., N1 vs. N2 alkylation). nih.gov In the synthesis of related 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, various bases, solvents, and temperatures were screened to optimize the N-alkylation step. chemrxiv.org Continuous-flow conditions have also been explored to improve yield and purity while ensuring safety, particularly when dealing with energetic intermediates. chemrxiv.orgamazonaws.com

In deprotection reactions, the concentration of the acid catalyst and the reaction time are crucial. Incomplete reactions can lead to low yields, while overly harsh conditions can result in the degradation of the desired aldehyde product. researchgate.netresearchgate.net

Isolation and Purification Techniques for Labile Aldehyde Derivatives (e.g., Bisulfite Adduct Formation and Regeneration)

Due to the reactive and potentially unstable nature of aldehydes like this compound, their isolation and purification can be challenging. A common and effective technique for purifying aldehydes is through the formation of a bisulfite adduct. rochester.eduwikipedia.orgacs.org

This method involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite. nih.gov The bisulfite ion adds to the carbonyl group of the aldehyde to form a charged α-hydroxysulfonic acid salt, which is typically soluble in water. wikipedia.orgacs.org This allows for the separation of the aldehyde from non-polar organic impurities through liquid-liquid extraction. rochester.edunih.gov

The aldehyde can then be regenerated from the aqueous solution of the bisulfite adduct by treatment with a base, such as sodium hydroxide, or a strong acid. rochester.eduwikipedia.org This reverses the addition reaction, and the purified aldehyde can be extracted into an organic solvent. rochester.edu This technique has been successfully applied to the isolation of a similar compound, 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde, which was isolated as a white precipitate after reaction with sodium bisulfite. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 1h 1,2,3 Triazol 1 Yl Acetaldehyde

Electrophilic Reactivity of the Aldehyde Functionality

The aldehyde group in 2-(1H-1,2,3-triazol-1-yl)acetaldehyde is a primary site for chemical reactions due to the electrophilic nature of the carbonyl carbon. The adjacent 1,2,3-triazole ring, being an electron-withdrawing group, is expected to enhance this electrophilicity, making the aldehyde susceptible to attack by a variety of nucleophiles. libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is a prime target for nucleophilic addition. This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.orgopenstax.org A range of nucleophiles can be employed in this transformation, leading to a diverse set of products.

Key examples of nucleophilic addition reactions that this compound is expected to undergo include:

Grignard Reactions: Treatment with Grignard reagents (R-MgX) would likely produce secondary alcohols. The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent hydrolysis of the magnesium alkoxide intermediate yields the corresponding alcohol.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) are potent nucleophiles that would add to the aldehyde to form secondary alcohols.

Reduction Reactions: The use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the aldehyde to the corresponding primary alcohol, 2-(1H-1,2,3-triazol-1-yl)ethanol.

Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. Reaction with a phosphonium ylide (a Wittig reagent) would convert the carbonyl group into a carbon-carbon double bond. The nature of the substituents on the ylide would determine the stereochemistry of the resulting alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) would result in the formation of a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Predicted Product |

| Grignard Reagent (R-MgX) | 1-Substituted-2-(1H-1,2,3-triazol-1-yl)ethanol |

| Organolithium (R-Li) | 1-Substituted-2-(1H-1,2,3-triazol-1-yl)ethanol |

| Sodium Borohydride (NaBH₄) | 2-(1H-1,2,3-Triazol-1-yl)ethanol |

| Wittig Reagent (Ph₃P=CHR) | 1-(2-Substituted-vinyl)-1H-1,2,3-triazole |

| Hydrogen Cyanide (HCN) | 2-Hydroxy-3-(1H-1,2,3-triazol-1-yl)propanenitrile |

Condensation Reactions with Various Nucleophiles

Condensation reactions of this compound involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. These reactions are crucial for the formation of new carbon-carbon and carbon-nitrogen double bonds. masterorganicchemistry.comwikipedia.orgsigmaaldrich.comnih.gov

Imine and Enamine Formation: Primary amines react with the aldehyde to form imines (Schiff bases), while secondary amines yield enamines. These reactions are often catalyzed by acid.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound could potentially undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound. masterorganicchemistry.comwikipedia.orgsigmaaldrich.comnih.gov This would lead to the formation of a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This is a powerful method for C-C bond formation and the synthesis of substituted alkenes.

Role as a Versatile Synthetic Building Block in Multistep Organic Synthesis

The dual functionality of this compound makes it a potentially valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems.

Formation of Fused and Bridged Heterocyclic Systems

The aldehyde functionality can be a key participant in cyclization reactions to form fused and bridged heterocyclic systems. While specific examples involving this compound are not extensively reported, analogous reactions with other aldehydes and triazole derivatives suggest its potential in this area. nih.govrsc.orgnih.gov

For instance, a cascade reaction involving the condensation of a 2-(1H-1,2,3-triazol-5-yl)aniline with a 2-alkynylbenzaldehyde leads to the formation of complex pentacyclic fused triazoles. nih.gov This suggests that this compound could similarly be employed in reactions where the aldehyde participates in an initial condensation, followed by intramolecular cyclization events involving the triazole ring or other functional groups within the reacting partner.

Table 2: Potential Heterocyclic Systems from this compound

| Reaction Type | Reactant(s) | Potential Heterocyclic Product |

| Pictet-Spengler | β-Arylethylamine | Tetrahydro-β-carboline derivative |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia | Dihydropyridine derivative |

| Bischler-Napieralski (via intermediate) | Phenylethylamine derivative | Dihydroisoquinoline derivative |

Derivatization for the Construction of Complex Molecular Architectures

The aldehyde group serves as a versatile handle for the introduction of various functionalities and for building more intricate molecular structures. mdpi.comnih.govnih.govfrontiersin.orgnih.gov The products of the nucleophilic addition and condensation reactions described in section 3.1 can be further elaborated. For example, the alcohol formed from a Grignard reaction can be oxidized to a ketone or used in ether or ester synthesis. The alkene from a Wittig reaction can undergo a variety of transformations, such as epoxidation, dihydroxylation, or polymerization.

The 1,2,3-triazole ring itself is a stable aromatic system that can participate in various reactions, including metal-catalyzed cross-coupling reactions if appropriately substituted, further expanding the synthetic utility of derivatives of this compound. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

While specific studies on the intramolecular reactions of this compound are scarce, the potential for such transformations exists, particularly in derivatives where other reactive functional groups are present.

For instance, if the molecule were to contain a nucleophilic group at a suitable position, intramolecular cyclization onto the aldehyde or a derivative thereof could occur.

Rearrangement reactions involving the 1,2,3-triazole ring, such as the Dimroth rearrangement, are known to occur under certain conditions. The Dimroth rearrangement involves the transposition of a substituent from an exocyclic nitrogen to an endocyclic nitrogen of the triazole ring, or vice versa. While this is typically observed with amino-substituted triazoles, the possibility of analogous rearrangements in derivatives of this compound under thermal or catalytic conditions cannot be entirely ruled out. Another known rearrangement in triazole chemistry is the Boulton–Katritzky rearrangement, which involves the recyclization of certain heterocyclic systems to form 1,2,3-triazoles. nih.gov Although not a rearrangement of the target compound itself, it highlights the dynamic nature of triazole-related scaffolds. A tandem of Cornforth rearrangements has been observed in a 4-(1,2,3-triazol-1-yl)iminomethyl-1,2,3-thiadiazole, indicating the potential for complex rearrangement cascades in related systems. nsc.ru

Oxidative and Reductive Transformations of the Acetaldehyde (B116499) Moiety

The acetaldehyde functionality of this compound is amenable to both oxidation and reduction, leading to the formation of the corresponding carboxylic acid and alcohol, respectively. These transformations are fundamental in synthetic organic chemistry for the derivatization of the parent molecule.

Oxidative Transformations:

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-(1H-1,2,3-triazol-1-yl)acetic acid. This transformation can be achieved using a variety of common oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of similar α-heterocyclic aldehydes is a well-established process. For instance, the oxidation of benzyltriazoles to the corresponding benzoyltriazoles suggests that the C-H bond adjacent to the triazole ring is susceptible to oxidation.

Standard oxidizing agents suitable for this conversion include:

Potassium permanganate (KMnO₄) under neutral or alkaline conditions.

Chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid and acetone).

Milder oxidants such as silver(I) oxide (Ag₂O).

The reaction typically proceeds by the hydration of the aldehyde to form a geminal diol, which is then further oxidized to the carboxylic acid. The electron-withdrawing nature of the 1,2,3-triazole ring may facilitate this process by polarizing the carbonyl bond.

Reductive Transformations:

The reduction of the acetaldehyde moiety leads to the formation of 2-(1H-1,2,3-triazol-1-yl)ethanol. This conversion is typically accomplished using hydride-based reducing agents. A study on the regioselective reduction of 1H-1,2,3-triazole diesters using sodium borohydride (NaBH₄) has demonstrated the effective reduction of carbonyl groups attached to the triazole ring to the corresponding alcohols. mdpi.comnih.gov This provides strong evidence for the feasibility of reducing the acetaldehyde group in the target molecule.

Common reducing agents for this transformation include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent for aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, also effective for this transformation.

The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol.

| Transformation | Product | Reagents | General Observations |

| Oxidation | 2-(1H-1,2,3-Triazol-1-yl)acetic acid | KMnO₄, Jones Reagent, Ag₂O | The electron-withdrawing triazole ring may facilitate oxidation. |

| Reduction | 2-(1H-1,2,3-Triazol-1-yl)ethanol | NaBH₄, LiAlH₄ | Supported by studies on the reduction of related triazole carbonyl compounds. mdpi.comnih.gov |

Stability and Degradation Mechanisms in Various Chemical Environments (e.g., Self-Condensation, Oxidation)

The stability of this compound is a critical consideration in its synthesis, storage, and application. The presence of both an acidic α-proton and a reactive carbonyl group makes it susceptible to degradation, particularly through self-condensation and oxidation.

Self-Condensation:

Aldehydes with α-hydrogens are prone to self-condensation, also known as an aldol condensation, especially in the presence of acid or base catalysts. wikipedia.org In this reaction, one molecule of the aldehyde acts as a nucleophile (after deprotonation to form an enolate) and attacks the electrophilic carbonyl carbon of a second molecule. For this compound, this would lead to the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.

The electron-withdrawing 1,2,3-triazole ring is expected to increase the acidity of the α-proton, thereby facilitating enolate formation and promoting self-condensation, particularly under basic conditions. Studies on other α-heterocyclic aldehydes have shown a similar propensity for self-condensation.

Oxidation:

In the presence of air or other oxidizing agents, the aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(1H-1,2,3-triazol-1-yl)acetic acid. This process can be a significant degradation pathway, especially during prolonged storage or under reaction conditions that are not inert. The stability of the compound is therefore enhanced in an oxygen-free environment.

Stability in Different Chemical Environments:

Acidic Conditions: Under acidic conditions, the triazole nitrogen atoms can be protonated. While this may reduce the propensity for enolate formation and self-condensation, acid catalysis can still promote aldol-type reactions. The stability of related hemiaminals with a triazole ring has been shown to be influenced by the electronic nature of the substituents, with electron-withdrawing groups on an adjacent phenyl ring increasing stability. mdpi.com

Basic Conditions: Basic conditions readily promote the deprotonation of the α-carbon, leading to enolate formation and subsequent self-condensation. Therefore, this compound is expected to be relatively unstable in basic media.

Neutral Conditions: Even under neutral conditions, the inherent reactivity of the aldehyde group can lead to slow degradation over time, including self-condensation and oxidation if exposed to air.

| Degradation Pathway | Product(s) | Conditions | Key Factors |

| Self-Condensation | β-hydroxy aldehyde, α,β-unsaturated aldehyde | Acidic or basic catalysis | Acidity of the α-proton enhanced by the triazole ring. |

| Oxidation | 2-(1H-1,2,3-Triazol-1-yl)acetic acid | Presence of oxygen or other oxidants | Inherent reactivity of the aldehyde functional group. |

Advanced Spectroscopic and Structural Elucidation of 2 1h 1,2,3 Triazol 1 Yl Acetaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1D and 2D Techniques: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(1H-1,2,3-triazol-1-yl)acetaldehyde. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the precise determination of the chemical environment of each atom and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the aldehyde proton, the methylene protons, and the two protons of the triazole ring. The aldehyde proton (CHO) typically appears as a triplet in the downfield region (δ 9.5-10.0 ppm) due to coupling with the adjacent methylene protons. The methylene protons (N-CH₂) are expected to resonate as a doublet (δ 5.0-5.5 ppm), coupled to the aldehyde proton. The two aromatic protons of the 1,2,3-triazole ring (H-4 and H-5) would appear as distinct singlets or doublets, depending on the substitution pattern, typically in the range of δ 7.5-8.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances would include the carbonyl carbon of the aldehyde group (C=O) at a significantly downfield shift (δ 190-200 ppm). The methylene carbon (N-CH₂) would likely appear around δ 60-70 ppm. The two carbon atoms of the triazole ring (C-4 and C-5) are expected in the aromatic region (δ 120-140 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and for establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the aldehyde proton and the methylene protons would definitively confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would show correlations between the aldehyde proton and the carbonyl carbon, the methylene protons and the methylene carbon, and the triazole protons with their respective triazole carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Crucial correlations would be observed from the methylene protons to the triazole carbons (C-4 and C-5) and to the carbonyl carbon, confirming the attachment of the acetaldehyde (B116499) moiety to the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For derivatives with substituents, NOESY can help to elucidate the relative stereochemistry and preferred conformations.

The following table summarizes the expected NMR data for this compound based on typical values for related structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |

| CHO | 9.7 (t, J = 2.5 Hz) | 195.0 | COSY with N-CH ₂; HMBC to C H₂ |

| N-CH₂ | 5.2 (d, J = 2.5 Hz) | 65.0 | COSY with CH O; HSQC with N-C H₂; HMBC to C HO, C4, C5 |

| H-5 | 8.1 (s) | 135.0 | HSQC with C5; HMBC to C4, N-CH₂ |

| H-4 | 7.8 (s) | 125.0 | HSQC with C4; HMBC to C5, N-CH₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. Another characteristic band is the C-H stretch of the aldehyde group, which usually appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-H stretching vibrations of the triazole ring are expected in the 3100-3150 cm⁻¹ range. The N-N and C=N stretching vibrations of the triazole ring contribute to a series of bands in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes of the triazole ring typically appear in the fingerprint region below 1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The symmetric stretching vibrations of the triazole ring are often more intense in the Raman spectrum than in the IR. The C=C and C=N stretching vibrations of the ring would also be observable.

The table below lists the expected characteristic vibrational frequencies for this compound. nih.govresearchgate.netcore.ac.uk

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch (aldehyde) | 2820, 2720 | IR |

| C-H stretch (triazole) | 3100 - 3150 | IR, Raman |

| C=O stretch (aldehyde) | 1720 - 1740 | IR |

| C=N, N=N stretch (triazole ring) | 1400 - 1600 | IR, Raman |

| C-H in-plane bend (triazole) | 1200 - 1300 | IR, Raman |

| Triazole ring breathing | 1000 - 1200 | IR, Raman |

| C-H out-of-plane bend (triazole) | 800 - 900 | IR |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule, which allows for the calculation of its elemental composition. Furthermore, by analyzing the fragmentation patterns, the structure of the molecule can be confirmed.

For this compound (C₄H₅N₃O), the expected exact mass of the molecular ion [M+H]⁺ can be calculated with high precision. The fragmentation of 1,2,3-triazole derivatives under mass spectrometric conditions often involves the loss of a stable nitrogen molecule (N₂). researchgate.net A primary fragmentation pathway for this compound would likely be the loss of N₂, followed by further fragmentation of the resulting ion. Another plausible fragmentation is the cleavage of the bond between the methylene group and the triazole ring.

A proposed fragmentation pathway could involve the following steps:

Formation of the molecular ion.

Loss of N₂ to form a characteristic [M-28]⁺ ion.

Cleavage of the C-N bond to generate a triazole radical cation and an acetaldehyde radical.

Loss of the formyl radical (CHO) from the molecular ion.

The following table outlines the potential major fragments and their corresponding m/z values.

| Fragment Ion | Proposed Structure | m/z (Exact Mass) |

| [M+H]⁺ | [C₄H₆N₃O]⁺ | 112.0497 |

| [M-N₂]⁺ | [C₄H₅NO]⁺ | 83.0371 |

| [M-CHO]⁺ | [C₃H₄N₃]⁺ | 82.0405 |

| [C₂H₂N₃]⁺ | Triazolyl cation | 68.0249 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The table below presents typical bond lengths and angles for the 1,2,3-triazole ring based on crystallographic data of similar compounds.

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.34 - 1.36 |

| N2-N3 | 1.30 - 1.32 |

| N3-C4 | 1.35 - 1.37 |

| C4-C5 | 1.36 - 1.38 |

| N1-C5 | 1.37 - 1.39 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 108 - 110 |

| N1-N2-N3 | 109 - 111 |

| N2-N3-C4 | 106 - 108 |

| N3-C4-C5 | 107 - 109 |

| C4-C5-N1 | 108 - 110 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If a chiral center is introduced into the this compound scaffold, for instance, by substitution at the methylene carbon or by incorporating a chiral substituent on the triazole ring, CD spectroscopy can be employed to determine the absolute configuration and study conformational changes. rsc.org

The triazole ring itself is a chromophore that absorbs in the UV region. When placed in a chiral environment, it can give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are sensitive to the stereochemistry of the molecule. For example, in chiral triazole derivatives, the sign of the Cotton effect has been correlated with the absolute configuration at the stereocenter adjacent to the triazole ring. nih.gov

In the case of atropisomeric triazole derivatives, where chirality arises from restricted rotation around a single bond, CD spectroscopy can be used to determine the enantiomeric excess and to study the kinetics of racemization. rsc.org The binding of chiral triazole derivatives to biomacromolecules such as proteins or DNA can also induce changes in the CD spectrum, providing insights into the binding mode and conformational changes upon interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.